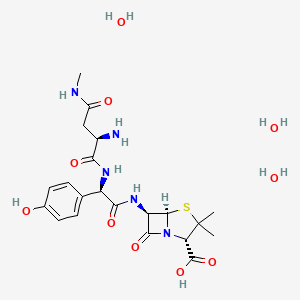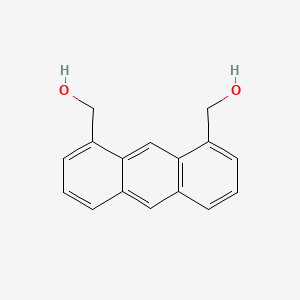
lipid A-disaccharide-1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate is a member of lipid As. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Modification and Resistance Mechanisms in Bacteria
Pathogenic bacteria, such as Helicobacter pylori, modify the lipid A portion of their lipopolysaccharides to evade the host immune response. The modification of negatively charged phosphate groups in lipid A contributes to resistance against antimicrobial peptides targeting bacterial surfaces. Specifically, H. pylori's lipid A features a unique phosphoethanolamine unit linked to the disaccharide backbone's 1-position. Two enzymes are involved in the periplasmic modification of H. pylori lipid A's 1-phosphate group, with one (Hp0021) responsible for the removal of the 1-phosphate group from mature lipid A, and the other (Hp0022) for adding the phosphoethanolamine unit at the 1-position. This process requires two enzymatic steps (Tran et al., 2004).
Synthesis of Bacterial Transglycosylase Inhibitors
Lipid II analogues containing a 1-C-glycoside linkage between the disaccharide and pyrophosphate or pyrophosphonate-lipid moieties have been synthesized for bacterial transglycosylase inhibition. These analogues are enzymatically uncleavable and display varying potency against bacterial transglycosylase (TGase), with the Lipid II-C-O-PP showing potential as a TGase inhibitor (Lin et al., 2015).
Epigenetic Regulation and Cell Signaling
Sphingosine-1-phosphate (S1P), a lipid similar to lipid A-disaccharide-1-phosphate, is involved in epigenetic regulation and cell signaling. S1P binds directly to nuclear enzymes, histone deacetylases (HDACs) 1 and 2, and modulates gene expression in response to external stimuli. This interaction plays a role in the epigenetic regulation of gene expression (Hait et al., 2009).
Role in Disease and Therapeutic Targets
S1P and its axis are implicated in disorders such as cancer and inflammatory diseases. The development of inhibitors targeting the generation, transport, and degradation of S1P, as well as specific receptor agonists, presents therapeutic opportunities. However, preclinical studies and clinical trials reveal conflicting results, emphasizing the complexity of targeting the S1P axis (Kunkel et al., 2013).
Biomarkers and Lipidomics
Lipid A-disaccharide-1-phosphate can serve as a biomarker in various biological contexts. For instance, the measurement of lipid phosphate in marine and estuarine sediments indicates microbial biomass. The lipid composition also helps define microbial community structure, as different lipids are associated with different types of microorganisms (White et al., 2004).
Development of Monophosphoryl Lipid A
Escherichia coli mutants have been constructed to produce monophosphoryl lipid A, which lacks a phosphate group at the 1-position and can be used as an adjuvant. This is important for both the development of lipid A adjuvants and the integration of heterologous genes into the E. coli chromosome (Chen et al., 2011).
Eigenschaften
Produktname |
lipid A-disaccharide-1-phosphate |
|---|---|
Molekularformel |
C68H129N2O20P |
Molekulargewicht |
1325.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90-91(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
InChI-Schlüssel |
HLDJGHAAKRKPAV-QDORLFPLSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




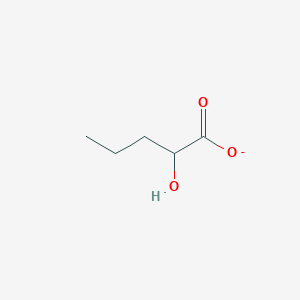
![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)
![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
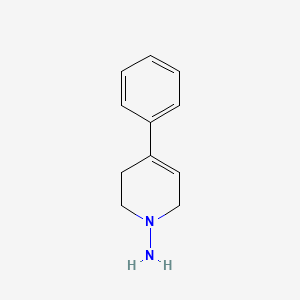
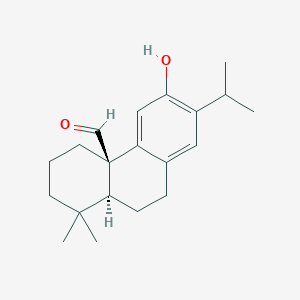

![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)
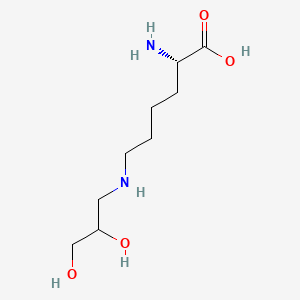
![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)
